molecular formula C13H20ClNO B13749334 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride CAS No. 30074-77-2

1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride

Cat. No.: B13749334
CAS No.: 30074-77-2
M. Wt: 241.76 g/mol
InChI Key: DKRQABDXWKGWDI-UHFFFAOYSA-N
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Description

1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a chemical compound with a complex structure. It is derived from naphthalene and is characterized by the presence of an amine group, an ethyl group, and a methoxy group attached to a tetrahydronaphthalene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride typically involves several steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Scientific Research Applications

1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.

    Pathways: It can modulate signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

1-Naphthylamine, N-ethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride can be compared with other similar compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

30074-77-2

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

ethyl-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride

InChI

InChI=1S/C13H19NO.ClH/c1-3-14-12-8-4-7-11-10(12)6-5-9-13(11)15-2;/h5-6,9,12,14H,3-4,7-8H2,1-2H3;1H

InChI Key

DKRQABDXWKGWDI-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]C1CCCC2=C1C=CC=C2OC.[Cl-]

Origin of Product

United States

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